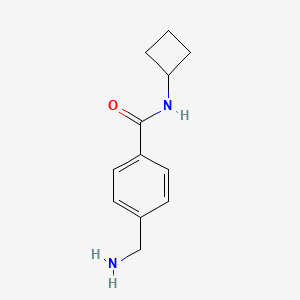

4-(aminomethyl)-N-cyclobutylbenzamide

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-cyclobutylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-9-4-6-10(7-5-9)12(15)14-11-2-1-3-11/h4-7,11H,1-3,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVRXPPYSMCFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclobutylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: The benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form a benzoyl chloride intermediate.

Aminomethylation: The benzoyl chloride intermediate undergoes aminomethylation using formaldehyde and a primary amine to introduce the aminomethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, and halogens (Cl2, Br2) in the presence of Lewis acids.

Major Products

Oxidation: Imines, nitriles.

Reduction: Amines, alcohols.

Substitution: Nitrobenzamides, sulfonylbenzamides, halobenzamides.

Scientific Research Applications

4-(aminomethyl)-N-cyclobutylbenzamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as a tyrosine kinase inhibitor, making it a candidate for anticancer drug development. It has been evaluated for its cytotoxicity against various cancer cell lines and its ability to inhibit receptor tyrosine kinases such as EGFR and HER-2.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: Its unique structure allows it to be used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclobutylbenzamide involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues

A. N-Cyclobutyl-4-methoxybenzamide (5t)

- Structure: Methoxy group at the para position instead of aminomethyl.

- Synthesis : Prepared via reaction of cyclobutylamine with 4-methoxybenzoyl chloride (75% yield) .

- Properties: Melting point 126–128°C; higher lipophilicity due to the methoxy group compared to the polar aminomethyl .

B. 4-(Aminomethyl)-N-methylbenzamide

- Structure : Methyl group instead of cyclobutyl on the amide nitrogen.

C. 2-{[4-(Aminomethyl)benzyl]amino}-5-nitrobenzamide

- Structure: Additional nitro group at the meta position and a benzylamino linkage.

- Properties : Nitro group increases electron-withdrawing effects, which may enhance reactivity or alter binding affinities in pharmacological contexts .

D. 4-Amino-N-(2-aminoethyl)benzamide

- Structure : Ethylenediamine substituent on the amide nitrogen.

- Molecular Formula : C₉H₁₃N₃O; molecular weight 179.22 g/mol.

Physicochemical Properties

*Note: Data for this compound inferred from analogs.

Functional Group Effects

- Cyclobutyl vs.

- Aminomethyl vs. Methoxy (C4-substituent): The aminomethyl group increases polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability .

- Nitro Group Addition: Compounds like 2-{[4-(aminomethyl)benzyl]amino}-5-nitrobenzamide exhibit altered electronic profiles, impacting reactivity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-(aminomethyl)-N-cyclobutylbenzamide?

- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity, temperature, and stoichiometry of reagents. For example, use anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions during amide bond formation, as demonstrated in multi-step syntheses of structurally similar benzamides . Monitor intermediate purity via thin-layer chromatography (TLC) to ensure high yields (>70%) before proceeding to subsequent steps.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine and NMR to verify aromatic proton environments and carbonyl carbon signals (e.g., amide C=O at ~168 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while FT-IR identifies characteristic N-H stretches (~3300 cm) and amide C=O (~1650 cm) . For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Purity ≥95% is typically required for biological assays. Complement with elemental analysis (C, H, N) to validate stoichiometric ratios .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for this compound across studies?

- Methodological Answer : Re-evaluate experimental variables such as cell line specificity (e.g., HEK293 vs. HeLa), compound concentration ranges, and assay protocols (e.g., MTT vs. ATP-based viability assays). Cross-validate findings using orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .

Q. What strategies mitigate instability of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS; if decomposition occurs, consider adding stabilizing excipients like trehalose .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinase domains). Use QSAR (quantitative structure-activity relationship) models to prioritize substituents that enhance affinity. Validate predictions with SPR or ITC (isothermal titration calorimetry) .

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound in cancer models?

- Methodological Answer : Employ apoptosis assays (Annexin V/PI staining), cell cycle analysis (propidium iodide flow cytometry), and Western blotting for apoptosis markers (e.g., cleaved PARP). Combine with siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm pathway involvement .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting NMR spectra of this compound derivatives?

- Methodological Answer : Check for solvent effects (e.g., DMSO-d vs. CDCl) that may shift proton signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. If tautomerism is suspected (e.g., amine-imine equilibrium), analyze spectra at varying temperatures .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.